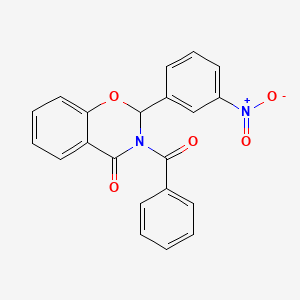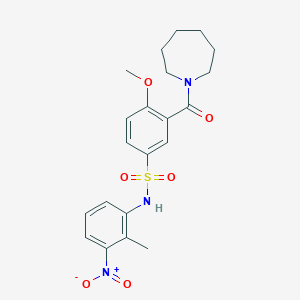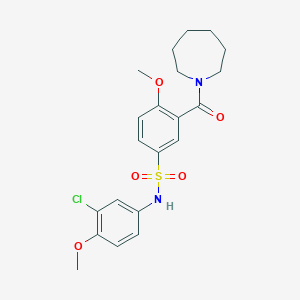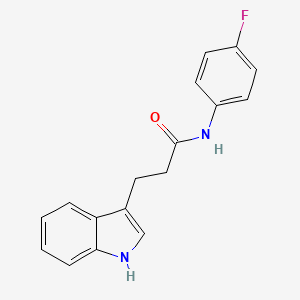
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide is a chemical compound with the molecular formula C24H23Cl2NO2 It is characterized by the presence of two benzyl groups attached to a propanamide backbone, which is further substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable propanamide precursor under controlled conditions. One common method involves the use of benzyl chloride and a base such as sodium hydroxide to facilitate the formation of the dibenzylated product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,4-dichlorophenoxy)propanamide
- N,N-dibenzyl-4-(2,4-dichlorophenoxy)butanamide
- N,N-dibenzyl-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide
Uniqueness
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific substitution pattern and the presence of both benzyl and dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21Cl2NO2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C23H21Cl2NO2/c1-17(28-22-13-12-20(24)14-21(22)25)23(27)26(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,17H,15-16H2,1H3 |
InChI Key |
LZQYEJWXWRVJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12473547.png)
![1-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12473548.png)
![N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12473557.png)
![4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473558.png)
![2-(4-methoxyphenyl)-3,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12473572.png)
![2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473575.png)
![2,2'-[(4,6-Dinitrobenzene-1,3-diyl)bis(sulfanediylmethanediyl)]difuran](/img/structure/B12473580.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12473589.png)


![4-({[Hydroxy(diphenyl)acetyl]oxy}acetyl)phenyl 4-bromobenzoate](/img/structure/B12473603.png)
